Anhydroglycinol

Description

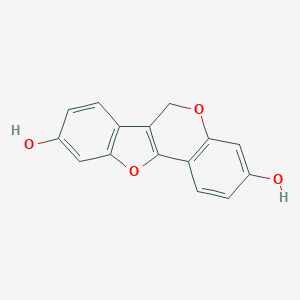

This compound has been reported in Lespedeza cyrtobotrya and Lespedeza homoloba with data available.

Structure

3D Structure

Properties

IUPAC Name |

6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,16-17H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIDBNAGSMCMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331898 | |

| Record name | Anhydroglycinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67685-22-7 | |

| Record name | 6H-Benzofuro[3,2-c][1]benzopyran-3,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67685-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,9-Dihydroxypterocarp-6a-en | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067685227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydroglycinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-DIHYDROXYPTEROCARP-6A-EN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0S549OLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anhydroglycinol: A Technical Guide to its Structure, Biosynthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Anhydroglycinol is a tetracyclic compound with the molecular formula C₁₅H₁₀O₄. Its core structure is the 6H-[1]benzofuro[3,2-c]chromene skeleton, which is characteristic of pterocarpans. The hydroxyl groups at positions 3 and 9 are key features of its chemical identity.

Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₄ | PubChem[2] |

| IUPAC Name | 6H-[1]benzofuro[3,2-c]chromene-3,9-diol | PubChemLite[3] |

| Synonyms | 3,9-Dihydroxypterocarpan, 3,9-Dihydroxypterocarpene | FooDB[1] |

| PubChem CID | 442667 | PubChem[2] |

| Canonical SMILES | C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | PubChemLite[3] |

| InChI | InChI=1S/C15H10O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,16-17H,7H2 | PubChemLite[3] |

| InChIKey | WYIDBNAGSMCMET-UHFFFAOYSA-N | PubChemLite[3] |

| Monoisotopic Mass | 254.0579 g/mol | PubChemLite[3] |

Predicted Mass Spectrometry Data

The following data is predicted and has not been experimentally verified in the available literature.

| Adduct | m/z |

| [M+H]⁺ | 255.06518 |

| [M+Na]⁺ | 277.04712 |

| [M-H]⁻ | 253.05062 |

| [M+NH₄]⁺ | 272.09172 |

| [M+K]⁺ | 293.02106 |

| [M+H-H₂O]⁺ | 237.05516 |

| [M+HCOO]⁻ | 299.05610 |

| [M+CH₃COO]⁻ | 313.07175 |

Data sourced from PubChemLite.[3]

Chemical Structure Diagram

Experimental Protocols

Biosynthesis in Glycine max

This compound is a key intermediate in the biosynthesis of the phytoalexin glyceollin in soybean.[2] This process is catalyzed by a series of enzymes. A critical step involving this compound is its hydroxylation.

Enzymatic Hydroxylation of 3,9-Dihydroxypterocarpan

-

Enzyme: 3,9-dihydroxypterocarpan 6a-hydroxylase (D6aH), a cytochrome P450 enzyme.[2][3][4]

-

Substrate: 3,9-dihydroxypterocarpan (this compound).

-

Cofactors: NADPH and O₂.

-

Product: 3,6a,9-trihydroxypterocarpan.

-

Methodology: A microsomal preparation from elicitor-challenged soybean cell suspension cultures is used as the source of the D6aH enzyme. The reaction is dependent on NADPH and molecular oxygen. The product, 3,6a,9-trihydroxypterocarpan, can be identified and quantified using chromatographic techniques.[2]

Signaling and Biological Activity

This compound's primary biological role is as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack.[5]

Phytoalexin Biosynthetic Pathway

The biosynthesis of pterocarpans, including this compound, is a branch of the isoflavonoid pathway. The pathway is induced in response to elicitors, which are molecules that signal a pathogen attack. The final step in the formation of the pterocarpan core is a ring closure reaction catalyzed by pterocarpan synthase (PTS).[1][3]

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Induction of phytoalexin synthesis in soybean. Stereospecific 3,9-dihydroxypterocarpan 6a-hydroxylase from elicitor-induced soybean cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytoalexin synthesis in soybean: purification and reconstitution of cytochrome P450 3,9-dihydroxypterocarpan 6a-hydroxylase and separation from cytochrome P450 cinnamate 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further characterization of cytochrome P450 involved in phytoalexin synthesis in soybean: cytochrome P450 cinnamate 4-hydroxylase and 3,9-dihydroxypterocarpan 6a-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health | MDPI [mdpi.com]

The Discovery and History of 1,5-Anhydroglucitol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, metabolically inert polyol that has emerged as a significant biomarker for short-term glycemic control. Its unique physiological mechanism, primarily governed by competitive renal reabsorption with glucose, allows its serum concentration to sensitively reflect periods of hyperglycemia. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with 1,5-AG. It summarizes pivotal quantitative data, details foundational experimental protocols, and visualizes the core physiological pathway, offering a comprehensive resource for professionals in diabetes research and drug development.

Historical Timeline and Key Discoveries

The journey of 1,5-anhydroglucitol from a plant-derived compound to a clinically relevant biomarker spans over a century of scientific investigation.

-

1888: The first isolation of 1,5-anhydroglucitol was achieved from the roots of Polygala senega.

-

1943: The precise chemical structure of 1,5-AG was elucidated, defining it as a six-carbon monosaccharide, the 1-deoxy form of glucopyranose.[1]

-

1972-1973: Dr. E. Pitkänen at the University of Helsinki made the seminal discovery of 1,5-AG in human plasma and cerebrospinal fluid.[2] This marked the first identification of this polyol in the human body.

-

1981: The clinical significance of 1,5-AG began to unfold when Dr. Y. Akanuma and colleagues in Japan observed markedly reduced levels of 1,5-AG in the plasma of diabetic patients.[3][4] Their research established an inverse correlation between plasma 1,5-AG concentrations and plasma glucose levels.[3]

-

1980s: A series of studies led by Dr. T. Yamanouchi and colleagues further solidified the role of 1,5-AG as a marker for glycemic control. They demonstrated that plasma 1,5-AG levels were depleted in streptozotocin-induced diabetic rats and that these levels recovered with insulin treatment. Their work also highlighted the competitive inhibition of renal 1,5-AG reabsorption by glucosuria as the underlying mechanism for its depletion in diabetic states.[5]

-

1989: A significant advancement in the practical application of 1,5-AG measurement was the development of a simple enzymatic assay by Yabuuchi et al., which was simpler and faster than the existing gas-liquid chromatography methods.[6]

-

1991: The first commercial assay for 1,5-AG was launched in Japan, paving the way for its routine clinical use.[2]

-

2003: The U.S. Food and Drug Administration (FDA) cleared the GlycoMark™ assay for the intermediate-term monitoring of glycemic control in people with diabetes, formally recognizing its clinical utility in the United States.[7]

The Physiological Mechanism of 1,5-Anhydroglucitol

Unlike glucose, 1,5-AG is metabolically inert.[8] Its concentration in the body is maintained through a balance of dietary intake and renal excretion. The pivotal aspect of its physiology lies in its handling by the kidneys. 1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed in the renal proximal tubules.[4] This reabsorption is mediated by sodium-glucose cotransporters, with evidence pointing towards SGLT4 and SGLT5.[9]

During periods of euglycemia, this reabsorption is highly efficient, leading to stable serum concentrations of 1,5-AG. However, when blood glucose levels exceed the renal threshold for glucosuria (typically around 180 mg/dL), the high concentration of glucose in the glomerular filtrate competitively inhibits the reabsorption of 1,5-AG.[4][7] This results in increased urinary excretion of 1,5-AG and a corresponding rapid decline in its serum levels. The recovery of serum 1,5-AG to normal levels is a gradual process that occurs once glycemic control is restored.[4][5]

Visualization of the Renal Handling of 1,5-Anhydroglucitol

Caption: Competitive inhibition of 1,5-AG reabsorption by glucose in the renal tubules.

Quantitative Data from Foundational Studies

The following tables summarize key quantitative findings from the early research that established the clinical utility of 1,5-anhydroglucitol.

Table 1: Plasma 1,5-Anhydroglucitol Levels in Healthy and Diabetic Subjects

| Study (Year) | Subject Group | Number of Subjects (n) | Mean Plasma 1,5-AG (µg/mL) | Standard Deviation (SD) or Range |

| Pitkänen (1982)[10] | Normal Subjects | 139 | 13.3 (converted from 81 µmol/L) | 1.6 - 24.0 (converted from 10-146 µmol/L) |

| Pitkänen (1982)[10] | Insulin-Dependent Diabetics | 44 | < 1.6 (converted from <10 µmol/L) | N/A |

| Yamanouchi et al. (1988)[11] | Healthy Subjects | 229 | N/A | 13.4 - 28.3 |

| Yamanouchi et al. (1988)[11] | Newly Diagnosed Diabetics | 108 | 1.9 | ± 1.8 |

| Yamanouchi et al. (1989)[5] | Nondiabetic Patients | N/A | 21.8 | ± 5.9 |

| Yamanouchi et al. (1989)[12] | Impaired Glucose Tolerance | N/A | 13.3 | ± 5.4 |

| Yamanouchi et al. (1989)[12] | Diabetic Patients | N/A | 2.1 | ± 1.8 |

Table 2: Correlation of Plasma 1,5-Anhydroglucitol with Other Glycemic Markers

| Study (Year) | Comparison | Correlation Coefficient (r) |

| Yamanouchi et al. (1989)[5] | Plasma 1,5-AG vs. Fasting Plasma Glucose | -0.810 |

| Yamanouchi et al. (1989)[5] | Plasma 1,5-AG vs. Glycosylated Hemoglobin | -0.856 |

| McGill et al. (2004)[13] | Plasma 1,5-AG vs. HbA1c | -0.6459 |

| McGill et al. (2004)[13] | Plasma 1,5-AG vs. Fructosamine | -0.6751 |

| Kim et al. (2015)[14] | Change in 1,5-AG vs. Change in Mean Amplitude of Glucose Excursion (MAGE) | -0.613 |

Key Experimental Protocols

The ability to accurately measure 1,5-AG has been crucial to its development as a biomarker. The following sections detail the methodologies of the key analytical techniques used in its study.

Gas Chromatography (as used in early studies)

The initial quantification of 1,5-AG in biological fluids was performed using gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification.

-

Principle: This method separates volatile compounds in a gaseous stream. Non-volatile molecules like 1,5-AG must first be chemically modified (derivatized) to become volatile.

-

Sample Preparation (based on Pitkänen, 1982): [10]

-

Deproteinization: Proteins in serum or plasma samples were precipitated, typically using an acid like trichloroacetic acid, followed by centrifugation.

-

Derivatization: The hydroxyl groups of 1,5-AG and other polyols in the supernatant were converted to more volatile trimethylsilyl (TMS) ethers. This was commonly achieved by evaporating the sample to dryness and reacting the residue with a silylating agent (e.g., a mixture of hexamethyldisilazane and trimethylchlorosilane in pyridine).

-

-

GC Analysis:

-

Injection: A small volume of the derivatized sample was injected into the gas chromatograph.

-

Separation: The sample was vaporized and carried by an inert gas (e.g., helium) through a heated capillary column (e.g., a packed column with a stationary phase like SE-30). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

-

Detection: A flame ionization detector (FID) was typically used for quantification. For identification, the column effluent was directed to a mass spectrometer.

-

-

Quantification: The concentration of 1,5-AG was determined by comparing its peak area to that of an internal standard (e.g., xylitol) added to the sample at the beginning of the preparation.

Early Enzymatic Method (Yabuuchi et al., 1989)

This method provided a simpler and more rapid alternative to GC, facilitating wider clinical research.

-

Principle: This assay uses the enzyme pyranose oxidase, which oxidizes 1,5-AG to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a colorimetric reaction. A key step is the removal of glucose, which also reacts with pyranose oxidase.[6]

-

Experimental Workflow:

-

Deproteinization: 100 µL of plasma was mixed with 100 µL of 10% (w/v) trichloroacetic acid and centrifuged.

-

Glucose Removal: The supernatant was passed through a two-layer ion-exchange minicolumn. The upper layer contained a strongly basic anion-exchange resin (OH⁻ form) and the lower layer a strongly acidic cation-exchange resin (H⁺ form). This step effectively removed interfering sugars.[6]

-

Enzymatic Reaction: The eluate containing 1,5-AG was incubated with pyranose oxidase.

-

Colorimetric Detection: The H₂O₂ generated was measured using a peroxidase-catalyzed reaction with a chromogenic substrate (e.g., 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid). The resulting color change was measured spectrophotometrically.[6]

-

-

Visualization of the Early Enzymatic Assay Workflow:

Caption: Step-by-step process of the early enzymatic assay for 1,5-AG.

Modern Fully Enzymatic Method (e.g., GlycoMark™ Assay)

Modern commercial assays have further refined the enzymatic method by replacing the column chromatography step with a preliminary enzymatic reaction to eliminate glucose.

-

Principle: This is a two-step enzymatic reaction. The first step enzymatically converts endogenous glucose to a non-reactive form. The second step specifically measures 1,5-AG.

-

Reaction 1: Glucose Elimination:

-

The serum or plasma sample is pre-treated with glucokinase in the presence of adenosine triphosphate (ATP).

-

Glucokinase phosphorylates glucose to glucose-6-phosphate, which is not a substrate for pyranose oxidase.

-

This reaction is driven to completion by an ATP-regenerating system involving pyruvate kinase and phosphoenolpyruvate.[15]

-

-

Reaction 2: 1,5-AG Quantification:

-

Pyranose oxidase is added, which catalyzes the oxidation of 1,5-AG, producing D-arabino-hexos-2-ulose and hydrogen peroxide (H₂O₂).

-

The amount of H₂O₂ produced is directly proportional to the 1,5-AG concentration in the sample.

-

The H₂O₂ is quantified via a peroxidase-catalyzed colorimetric reaction, which is then read on an automated chemistry analyzer.[4][15]

-

-

Visualization of the Modern Enzymatic Assay Principle:

Caption: Two-step reaction mechanism of modern enzymatic 1,5-AG assays.

Conclusion and Future Directions

The discovery and characterization of 1,5-anhydroglucitol represent a significant advancement in the field of diabetes management. From its origins as a botanical isolate, it has become a valuable tool for assessing short-term glycemic control, offering insights into postprandial hyperglycemia and glycemic variability that are not fully captured by traditional markers like HbA1c. The development of robust and automated enzymatic assays has been instrumental in its transition from a research curiosity to a clinically actionable biomarker.

For researchers and drug development professionals, 1,5-AG provides a sensitive endpoint for evaluating the efficacy of therapies aimed at controlling postprandial glucose excursions. Future research may focus on expanding its utility in different patient populations, further elucidating the specific roles of various renal transporters in its reabsorption, and exploring its potential as a non-invasive marker in alternative biological fluids like saliva.[16] The history of 1,5-AG serves as a compelling example of how fundamental biochemical investigation can lead to the development of powerful clinical tools.

References

- 1. Serum 1,5-anhydroglucitol (1,5 AG): new clinical marker for glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]

- 5. Plasma 1,5-anhydro-D-glucitol as new clinical marker of glycemic control in NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simple enzymatic method for determining 1,5-anhydro-D-glucitol in plasma for diagnosis of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. tandfonline.com [tandfonline.com]

- 9. The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serum 1,5-anhydroglucitol in normal subjects and in patients with insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reduction of plasma 1,5-anhydroglucitol (1-deoxyglucose) concentration in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reduction and recovery of plasma 1,5-anhydro-D-glucitol level in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes [e-dmj.org]

- 15. Fully enzymatic method for determining 1,5-anhydro-D-glucitol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

Anhydroglycinol: An In-depth Technical Guide to its Biological Function and Metabolism

Disclaimer: The term "Anhydroglycinol" is not widely recognized in scientific literature. Initial searches yielded a PubChem entry for a compound with the molecular formula C15H10O4, but no associated biological data[1]. However, the query often leads to information on 1,5-Anhydroglucitol (1,5-AG) , a well-researched monosaccharide with significant biological functions. This guide will focus on 1,5-Anhydroglucitol, a compound that may be related to the user's original query.

Introduction

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, chemically stable monosaccharide that is structurally similar to glucose[2][3][4]. Found in various foods, it plays a crucial role in short-term glycemic control monitoring[3][4][5]. Unlike glycated hemoglobin (HbA1c), which reflects long-term glucose levels, 1,5-AG concentrations in the blood respond more rapidly to changes in blood glucose, making it a valuable biomarker for postprandial hyperglycemia and glycemic variability[3][4][5]. This guide provides a comprehensive overview of the biological function and metabolism of 1,5-Anhydroglucitol, intended for researchers, scientists, and drug development professionals.

Biological Function of 1,5-Anhydroglucitol

The primary biological role of 1,5-AG is as a competitive inhibitor of glucose reabsorption in the renal tubules[3][5]. Under normal glycemic conditions, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed[3]. However, when blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), the excess glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased excretion in urine and a subsequent decrease in its serum concentration[3][5]. This inverse relationship between serum 1,5-AG levels and hyperglycemia forms the basis of its use as a clinical marker for short-term glycemic control[3][5].

Recent studies have also uncovered other physiological effects of 1,5-AG. It has been shown to promote the progression of pre-B acute lymphocytic leukemia by driving glycolysis and the formation of reactive oxygen species (ROS)[2]. Furthermore, 1,5-AG can inhibit certain disaccharidases and may influence insulin secretion, although the latter is debated[5][6].

Signaling Pathway Involvement

In the context of pre-B acute lymphoblastic leukemia (ALL), 1,5-AG has been demonstrated to activate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway in a ROS-dependent manner[2]. This activation promotes cancer cell proliferation and survival[2].

Metabolism of 1,5-Anhydroglucitol

1,5-AG is primarily obtained from dietary sources and is largely metabolically inert[3][5]. The total amount in the human body is estimated to be between 500 to 1000 mg[5]. While it is structurally similar to glucose, it is a poor substrate for key enzymes in glucose metabolism such as hexokinase[7][8].

Absorption, Distribution, and Excretion

Dietary 1,5-AG is absorbed in the intestine[5]. It is then distributed throughout the body, with concentrations in tissues being significantly higher than in plasma[5]. The kidneys are the primary regulators of 1,5-AG levels in the blood through the process of filtration and competitive reabsorption with glucose[3][5].

Metabolic Transformation

While generally considered non-metabolized, some studies suggest a very low rate of metabolism[7]. One identified metabolic pathway involves the conversion of 1,5-anhydro-D-fructose (1,5-AF) to 1,5-AG[9]. In vivo studies in swine and humans have shown that orally administered 1,5-AF is rapidly metabolized to 1,5-AG[9].

Quantitative Data Summary

| Parameter | Value | Organism/System | Reference |

| Normal Serum Concentration | 12-40 µg/mL | Humans | [5] |

| Total Body Amount | 500-1000 mg | Humans (estimated from rat studies) | [5] |

| Dietary Absorption Rate | ~4.38 mg/day | Humans | [5] |

| Renal Reabsorption Threshold (Glucose) | >180 mg/dL | Humans | [3] |

| Time to Max Concentration (Oral 1,5-AF) | 2 hours (for 1,5-AG) | Humans | [9] |

| Hexokinase Affinity (vs. Glucose) | 42.5% | In vitro | [7] |

| Glucose Oxidase Affinity (vs. Glucose) | 5% | In vitro | [7] |

| Metabolic Rate | < 3% | In vitro (HepG2, C2C12 cells) | [7] |

Experimental Protocols

Quantification of 1,5-Anhydroglucitol using a Commercial Assay

Objective: To measure the concentration of 1,5-AG in plasma or saliva samples.

Methodology (based on the GlycoMark™ assay): [10][11]

-

Sample Preparation: Collect blood and separate plasma, or collect saliva.

-

Glucose Elimination: The first step of the assay involves the enzymatic removal of glucose from the sample to prevent interference.

-

1,5-AG Oxidation: Pyranose oxidase (PROD) is used to oxidize the C-2 hydroxyl group of 1,5-AG. This reaction produces hydrogen peroxide.

-

Colorimetric Detection: The generated hydrogen peroxide is measured colorimetrically using peroxidase (POD). The absorbance is read at 546 nm.

-

Quantification: The concentration of 1,5-AG is determined by comparing the sample's absorbance to a standard curve.

In Vivo Metabolism Study of 1,5-Anhydro-D-fructose to 1,5-Anhydroglucitol

Objective: To investigate the in vivo conversion of 1,5-AF to 1,5-AG.

Methodology (adapted from studies in swine and humans): [9]

-

Animal/Human Subjects: Use microminipigs for blood kinetics and human subjects for urinary excretion analysis.

-

Administration: Administer a defined dose of 1,5-AF orally or intravenously.

-

Sample Collection:

-

Blood: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).

-

Urine: Collect urine samples from human subjects who have ingested 1,5-AF.

-

-

Analysis: Analyze the concentrations of both 1,5-AF and 1,5-AG in the collected blood and urine samples using high-performance liquid chromatography (HPLC).

-

Data Interpretation: Plot the concentration-time profiles to determine the pharmacokinetic parameters, such as the time to maximum concentration (Tmax).

Conclusion

1,5-Anhydroglucitol is a significant biomarker in the management of diabetes, offering a more immediate picture of glycemic control than traditional markers. Its biological function is intricately linked to glucose metabolism, primarily through competitive inhibition at the renal tubules. While largely metabolically inert, its levels can be influenced by dietary precursors. The emerging role of 1,5-AG in cancer cell signaling highlights the need for further research into its broader physiological and pathological functions. This guide provides a foundational understanding for professionals in research and drug development to explore the potential of 1,5-Anhydroglucitol in various therapeutic and diagnostic applications.

References

- 1. This compound | C15H10O4 | CID 442667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-Anhydroglucitol promotes pre-B acute lymphocytic leukemia progression by driving glycolysis and reactive oxygen species formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]

- 4. 1,5-Anhydroglucitol in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. The metabolism and transport of 1,5-anhydroglucitol in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,5-anhydro-D-glucitol from glucose in rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of 1,5-anhydroglucitol in blood and saliva: from non-targeted metabolomics to biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of 1,5-anhydroglucitol in blood and saliva: from non-targeted metabolomics to biochemical assay. [vivo.weill.cornell.edu]

The Significance of 1,5-Anhydroglucitol in Diabetes Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of diabetes research and clinical management, the pursuit of sensitive and specific biomarkers for glycemic control is paramount. While established markers like glycated hemoglobin (HbA1c) provide a long-term overview of average blood glucose, they lack the granularity to reflect short-term glycemic excursions, which are increasingly recognized as contributors to diabetic complications. This technical guide delves into the significance of 1,5-anhydroglucitol (1,5-AG), a naturally occurring polyol that has emerged as a valuable marker for short-term glycemic control. Often misidentified as "Anhydroglycinol," 1,5-AG offers a unique window into recent hyperglycemic events, complementing traditional biomarkers and providing crucial insights for researchers and drug development professionals. This document will explore the core mechanism of 1,5-AG as a glycemic marker, detail experimental protocols for its study, present key quantitative data, and visualize its physiological regulation and research applications.

Core Mechanism of 1,5-Anhydroglucitol as a Glycemic Biomarker

1,5-Anhydroglucitol is a metabolically inert monosaccharide primarily derived from dietary sources.[1] Under normoglycemic conditions, it is freely filtered by the glomeruli and almost completely reabsorbed in the renal tubules, maintaining a stable concentration in the blood.[1][2] The primary transporter responsible for this reabsorption has been identified as the sodium-glucose cotransporter 5 (SGLT5).[2][3]

The clinical utility of 1,5-AG as a biomarker stems from its structural similarity to glucose.[1] When blood glucose levels exceed the renal threshold for reabsorption (typically around 180 mg/dL), the excess glucose in the renal tubules competitively inhibits the reabsorption of 1,5-AG by SGLT5.[2][4] This leads to an increased urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration.[5] Consequently, low serum levels of 1,5-AG are indicative of recent hyperglycemic episodes.[6] Since 1,5-AG levels reflect glycemic control over the preceding 1-2 weeks, it serves as an excellent marker for short-term glycemic variability and postprandial hyperglycemia.[6][7]

Quantitative Data on 1,5-Anhydroglucitol

The following tables summarize key quantitative data for 1,5-AG from various clinical studies, providing a reference for its interpretation in different populations.

Table 1: Reference Intervals and Cutoff Values for Serum 1,5-Anhydroglucitol

| Parameter | Population | Value (µg/mL) | Source |

| Reference Interval | Adult Male | 10.7 - 32.0 | [6][7] |

| Adult Female | 6.8 - 29.3 | [6][7] | |

| Healthy Adults (Jiangsu, China) - Male | 15.8 - 52.6 | [8] | |

| Healthy Adults (Jiangsu, China) - Female | 14.3 - 48.0 | [8] | |

| Diabetes Screening Cutoff | General | < 14.0 | [9][10] |

| Community-based population | ≤ 23.0 | [11] | |

| Chinese population | 11.18 | [11][12] | |

| Community-based (hypertensive) | 13.23 | [13] | |

| General | 13.3 | [14] | |

| Gestational Diabetes (GDM) Cutoff | Pregnant Women | 13.21 | [12] |

Table 2: Mean Serum 1,5-Anhydroglucitol Levels in Different Diabetic Subtypes

| Diabetic Subtype | Mean 1,5-AG Level (µg/mL) | Source |

| Type 1 Diabetes | 3.09 | [1][15] |

| Type 2 Diabetes | 5.43 | [1][15] |

| Latent Autoimmune Diabetes in Adults (LADA) | 3.46 | [1][15] |

| GCK-MODY | 13.06 | [1][15] |

| HNF1A-MODY | 4.23 | [1][15] |

| Non-diabetic | 26.68 | [16] |

| Type 2 Diabetic | 4.02 | [16] |

Table 3: Correlation of Serum 1,5-Anhydroglucitol with Other Glycemic Markers

| Correlated Marker | Correlation Coefficient (r) | Source |

| HbA1c | -0.629 | [9][10] |

| -0.700 | [17] | |

| -0.6459 | [7] | |

| Fructosamine | -0.590 | [9][10] |

| -0.618 | [17] | |

| -0.6751 | [7] | |

| Fasting Plasma Glucose | -0.627 | [9][10] |

| 2-h Postprandial Plasma Glucose | -0.487 | [13] |

Experimental Protocols

Measurement of 1,5-Anhydroglucitol in Serum/Plasma

1. Enzymatic Colorimetric Assay (e.g., GlycoMark™)

This is a widely used automated method for quantifying 1,5-AG.[7]

-

Principle: The assay utilizes pyranose oxidase (PROD) to oxidize the second hydroxyl group of 1,5-AG, generating hydrogen peroxide. The hydrogen peroxide is then detected colorimetrically. To ensure specificity, glucose in the sample is pre-treated with glucokinase to convert it into a non-reactive substance.[7]

-

Generalized Protocol:

-

Sample Preparation: Collect blood in a serum separator tube or a tube containing EDTA. Separate serum or plasma from cells within one hour of collection.[18]

-

Pre-treatment: Incubate the sample with a reagent containing glucokinase and ATP to phosphorylate and thus sequester the endogenous glucose.

-

1,5-AG Reaction: Add a second reagent containing pyranose oxidase. PROD specifically oxidizes 1,5-AG, producing an equimolar amount of hydrogen peroxide.

-

Detection: In the presence of a peroxidase, the hydrogen peroxide reacts with a chromogenic substrate to produce a colored product.

-

Quantification: Measure the absorbance of the colored product using an automated chemistry analyzer. The concentration of 1,5-AG is determined by comparing the absorbance to that of known calibrators.[7]

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of 1,5-AG.[19][20]

-

Principle: This method separates 1,5-AG from other sample components using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. An isotope-labeled internal standard is used for accurate quantification.[21]

-

Generalized Protocol:

-

Sample Preparation: Precipitate proteins in the serum or plasma sample (e.g., with acetonitrile).

-

Internal Standard Spiking: Add a known amount of an isotope-labeled 1,5-AG internal standard to the sample.

-

Chromatographic Separation: Inject the prepared sample into an LC system equipped with a suitable column (e.g., an amide column for hydrophilic interaction liquid chromatography).[21]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. 1,5-AG and the internal standard are ionized (e.g., using negative ion electrospray), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode.

-

Quantification: The concentration of 1,5-AG in the sample is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.

-

Animal Models for Diabetes Research Involving 1,5-AG

Chemically-induced diabetes in rodents is a common model for studying the pathophysiology of diabetes and for testing novel therapeutic agents.

1. Streptozotocin (STZ)-Induced Diabetes in Rats

-

Principle: STZ is a glucosamine-nitrosourea compound that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[22]

-

Generalized Protocol:

-

Animal Selection: Use male rats (e.g., Wistar or Sprague-Dawley strains), as they are more susceptible to STZ than females.[23]

-

Induction of Diabetes: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ, typically at a dose of 40-65 mg/kg body weight. Dissolve STZ in a cold citrate buffer (pH 4.5) immediately before use.[23][24]

-

Post-Induction Care: To prevent initial STZ-induced hypoglycemia, provide animals with a 5-10% sucrose solution in their drinking water for the first 24-48 hours.[24][25]

-

Confirmation of Diabetes: Monitor blood glucose levels starting 48-72 hours after STZ injection. Animals with fasting blood glucose levels consistently above 250 mg/dL are typically considered diabetic.[26]

-

1,5-AG Monitoring: Collect blood samples at baseline and at various time points after the induction of diabetes and/or after therapeutic intervention to measure serum 1,5-AG levels using one of the methods described above.

-

2. Alloxan-Induced Diabetes in Mice

-

Principle: Alloxan is a pyrimidine derivative that selectively destroys pancreatic β-cells through the generation of reactive oxygen species.[27]

-

Generalized Protocol:

-

Animal Selection: Male mice (e.g., Kunming strain) are often used.[27]

-

Induction of Diabetes: Administer a single i.v. or i.p. injection of alloxan at a dose of 75-100 mg/kg body weight. The solution should be freshly prepared.[27]

-

Post-Induction Care: Provide a 25% glucose solution orally a few hours after injection to prevent fatal hypoglycemia.[27]

-

Confirmation of Diabetes: Confirm diabetes by measuring blood glucose levels 72 hours post-injection; levels exceeding 200 mg/dL are indicative of diabetes.[27]

-

1,5-AG Monitoring: Collect blood samples for 1,5-AG analysis at baseline and throughout the study period.

-

Relationship of 1,5-AG to Other Glycemic Markers

1,5-AG provides unique information that complements other established glycemic markers. Its relationship with these markers is a key aspect of its significance in diabetes research.

-

HbA1c: HbA1c reflects average glycemia over the preceding 2-3 months. In contrast, 1,5-AG reflects glycemic control over the past 1-2 weeks.[6][7] A patient can have a "good" HbA1c level but still experience significant postprandial hyperglycemic excursions, which would be indicated by a low 1,5-AG level.[17]

-

Fructosamine: Fructosamine reflects average glycemia over the preceding 2-3 weeks. While the timeframe is closer to that of 1,5-AG, fructosamine is an indicator of average glucose, whereas 1,5-AG is specifically sensitive to hyperglycemic excursions above the renal threshold.

-

Blood Glucose Monitoring (BGM) and Continuous Glucose Monitoring (CGM): BGM and CGM provide real-time glucose values. 1,5-AG offers a retrospective view of hyperglycemic events over a 1-2 week period, integrating the frequency and magnitude of these excursions into a single value.

Conclusion

1,5-Anhydroglucitol has firmly established its significance in diabetes research as a sensitive and specific marker of short-term glycemic control and hyperglycemic excursions. Its unique mechanism, based on competitive renal reabsorption with glucose, provides valuable information that is not captured by traditional long-term markers like HbA1c. For researchers and drug development professionals, 1,5-AG serves as a powerful tool in preclinical and clinical studies to assess the efficacy of novel therapies in managing postprandial hyperglycemia and glycemic variability. By incorporating the measurement of 1,5-AG into experimental designs, a more comprehensive understanding of the impact of therapeutic interventions on glycemic control can be achieved, ultimately contributing to the development of more effective treatments for diabetes mellitus.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. olac.berkeley.edu [olac.berkeley.edu]

- 5. scielo.br [scielo.br]

- 6. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Reference intervals for serum 1,5-anhydroglucitol of a population with normal glucose tolerance in Jiangsu Province - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Comparison of 1,5-anhydroglucitol, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]

- 12. frontiersin.org [frontiersin.org]

- 13. Combining serum 1,5-anhydroglucitol with fasting plasma glucose to detect diabetes mellitus in a community-based population with hypertension - Yuan - Annals of Palliative Medicine [apm.amegroups.org]

- 14. Cutoff Values for Glycated Albumin, 1,5‐Anhydroglucitol, and Fructosamine as Alternative Markers for Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of serum 1,5 anhydroglucitol levels as a clinical test to differentiate subtypes of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,5-anhydroglucitol levels in type 2 diabetic and non-diabetic subjects in Southern Taiwan - Archives of Endocrinology and Metabolism [aem-sbem.com]

- 17. Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1,5 Anhydroglucitol | HNL Lab Medicine [hnl.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Quantification of serum 1,5-anhydroglucitol in uremic and diabetic patients by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2024.sci-hub.red [2024.sci-hub.red]

- 22. meliordiscovery.com [meliordiscovery.com]

- 23. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

- 26. ndineuroscience.com [ndineuroscience.com]

- 27. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

Understanding the basic chemical properties of Anhydroglycinol.

A comprehensive search for the chemical properties, experimental protocols, and biological pathways associated with "Anhydroglycinol" has revealed a significant scarcity of publicly available scientific literature. This lack of detailed information prevents the creation of an in-depth technical guide as requested.

The most direct match for "this compound" in chemical databases is a compound with the molecular formula C15H10O4. However, beyond this basic information, there is a notable absence of published data regarding its physicochemical properties, synthesis methods, or biological activity.

The following table summarizes the limited information available for the compound identified as this compound in the PubChem database[1].

Summary of Physicochemical Properties of this compound (C15H10O4)

| Property | Value | Source |

| Molecular Formula | C15H10O4 | PubChem[1] |

| Molecular Weight | 254.24 g/mol | PubChem[1] |

| PubChem CID | 442667 | PubChem[1] |

Due to the absence of detailed experimental data in the public domain, it is not possible to provide the requested in-depth technical guide, including experimental protocols and visualizations of signaling pathways for this compound. The available information is insufficient to meet the core requirements of the prompt.

Further research on this compound would likely require access to proprietary databases or newly conducted experimental studies. Without such resources, a comprehensive technical whitepaper on the core chemical properties of this compound cannot be produced at this time.

References

Preliminary Investigations into the Mechanism of Action of 1,5-Anhydroglucitol

Disclaimer: Initial searches for "Anhydroglycinol" did not yield relevant scientific data. The information presented in this document pertains to 1,5-Anhydroglucitol (1,5-AG) , a compound with a similar name that is a well-established biomarker in glycemic control. It is presumed that the original query may have contained a typographical error.

This technical guide provides an in-depth overview of the preliminary investigations into the mechanism of action of 1,5-Anhydroglucitol. The content is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and visualization of relevant pathways.

Introduction to 1,5-Anhydroglucitol (1,5-AG)

1,5-Anhydroglucitol is a naturally occurring, chemically stable monosaccharide that is structurally similar to glucose.[1] It is primarily derived from dietary sources and is present in all human organs and tissues.[2] The serum concentration of 1,5-AG remains stable under normal glycemic conditions. However, its levels decrease when blood glucose exceeds the renal threshold for reabsorption.[2] This inverse relationship with blood glucose levels makes 1,5-AG a sensitive marker for short-term glycemic control and postprandial hyperglycemia.[2][3]

Core Mechanism of Action: Renal Reabsorption and Glycemic Competition

The primary mechanism governing the concentration of 1,5-AG in the blood is its competitive inhibition of reabsorption with glucose in the renal tubules. Under normal physiological conditions, both glucose and 1,5-AG are filtered by the glomerulus and subsequently reabsorbed in the proximal tubules. However, during periods of hyperglycemia, the excess glucose saturates the sodium-glucose cotransporters (SGLTs), primarily SGLT2, leading to increased urinary excretion of glucose. This competitive environment also results in a significant increase in the urinary excretion of 1,5-AG and a corresponding decrease in its serum levels.

Recent research has also suggested that 1,5-AG may have physiological effects beyond its role as a glycemic marker. Studies in rats and humans have indicated that 1,5-AG can inhibit disaccharidases such as trehalase, lactase, sucrase, and maltase.[2] This inhibition can reduce blood glucose and insulin levels by blocking glucose absorption.[2]

Quantitative Data

The following tables summarize key quantitative data from various studies on 1,5-Anhydroglucitol.

| Parameter | Value | Context | Reference |

| Normal Serum Concentration | 12-40 µg/mL | Healthy adults | [2] |

| Daily Intestinal Absorption | ~4.38 mg/day | Estimated from dietary sources | [2] |

| Total Body Amount | 500-1000 mg | Estimated in rats | [2] |

| Low 1,5-AG (associated with complications) | <5.1 µg/mL | Increased risk of diabetic retinopathy | [3] |

| Low 1,5-AG (associated with complications) | <6 µg/mL | Associated with elevated hs-cTnT in diabetics | [4] |

| Study Population | Mean 1,5-AG Concentration (µg/mL) | Key Finding | Reference |

| Chinese patients with Type 2 Diabetes | 4.57 ± 3.71 | Significantly lower than healthy adults | [5] |

| Healthy Chinese Adults | Not specified, but significantly higher than diabetic group | Normal reference range | [5] |

| Atherosclerosis Risk in Communities (ARIC) Study (with diabetes) | <6 µg/mL (low) vs. ≥10 µg/mL (high) | Low 1,5-AG associated with subclinical cardiovascular disease | [4] |

Experimental Protocols

A common method for the quantification of 1,5-AG in serum is the enzyme-linked immunosorbent assay (ELISA). The following provides a generalized protocol:

-

Sample Preparation: Collect whole blood and separate the serum by centrifugation. Samples may be stored at -80°C prior to analysis.

-

Principle of Assay: The assay is based on the competition between 1,5-AG in the sample and a fixed amount of labeled 1,5-AG for a limited number of binding sites on a specific antibody.

-

Procedure:

-

A microplate is pre-coated with a goat anti-rabbit antibody.

-

Standards and patient samples are added to the wells, followed by the addition of a 1,5-AG-specific rabbit antibody and horseradish peroxidase (HRP)-conjugated 1,5-AG.

-

The plate is incubated to allow for competitive binding.

-

The wells are washed to remove unbound components.

-

A substrate solution for HRP is added, and the color development is stopped after a set time.

-

The absorbance is measured at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of 1,5-AG in the sample.

-

-

Data Analysis: A standard curve is generated using known concentrations of 1,5-AG, and the concentrations in the patient samples are determined by interpolation from this curve.

To investigate the inhibitory effect of 1,5-AG on disaccharidases, the following protocol can be adapted:

-

Enzyme Source: Prepare a crude enzyme solution from rat intestinal acetone powder.

-

Substrates: Prepare solutions of various disaccharides (e.g., sucrose, maltose, lactose).

-

Inhibition Assay:

-

Pre-incubate the enzyme solution with varying concentrations of 1,5-AG.

-

Initiate the reaction by adding the disaccharide substrate.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction by heat inactivation.

-

Measure the amount of glucose produced using a glucose oxidase method.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 1,5-AG and determine the IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships related to the mechanism of action of 1,5-Anhydroglucitol.

Caption: Renal handling of 1,5-AG and the effect of hyperglycemia.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]

- 3. The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association of a Biomarker of Glucose Peaks, 1,5-Anhydroglucitol, With Subclinical Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study on the association of serum 1,5-anhydroglucitol levels and the hyperglycaemic excursions as measured by continuous glucose monitoring system among people with type 2 diabetes in China - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Sources of 1,5-Anhydroglucitol

Abstract: This technical guide provides a comprehensive overview of 1,5-anhydroglucitol (1,5-AG), a naturally occurring monosaccharide used as a biomarker for short-term glycemic control. It details the exogenous and endogenous sources of 1,5-AG, its metabolic pathway, and its distribution within the human body. The guide presents quantitative data on 1,5-AG concentrations in various food sources and biological fluids, outlines detailed methodologies for its quantification, and includes diagrams to illustrate key physiological and experimental processes. This document is intended for researchers, scientists, and drug development professionals interested in the fundamental properties and clinical applications of 1,5-AG.

Introduction to 1,5-Anhydroglucitol (1,5-AG)

1,5-Anhydroglucitol (1,5-AG) is a 6-carbon monosaccharide, structurally similar to D-glucose, that is naturally present in human plasma and cerebrospinal fluid.[1] First identified in the Polygala Senega plant in 1888, its structure was fully elucidated in 1943.[2] Unlike glucose, 1,5-AG is metabolically inert, meaning it is not significantly metabolized by the body.[3][4] Its concentration in the blood is maintained in a stable state through a balance of dietary intake and renal excretion.[1][5]

The clinical significance of 1,5-AG lies in its utility as a sensitive marker for short-term (1-2 week) glycemic control and postprandial hyperglycemia.[6][7] In individuals with normal blood glucose levels, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal proximal tubules.[8] However, when blood glucose levels exceed the renal threshold (typically >180 mg/dL), high concentrations of glucose competitively inhibit this reabsorption, leading to increased urinary excretion of 1,5-AG and a rapid decrease in its serum levels.[5][9] This inverse relationship makes serum 1,5-AG a valuable tool for monitoring hyperglycemic excursions.[10]

Sources of 1,5-Anhydroglucitol

The body's pool of 1,5-AG, estimated to be between 500 and 1000 mg, is derived from both external (exogenous) and internal (endogenous) sources, with diet being the primary contributor.[2][6]

Exogenous Sources (Dietary Intake)

The main source of 1,5-AG in the human body is food.[11] It is found in a wide variety of common food items. After ingestion, it is readily absorbed by the intestines at an average rate of about 4.38 mg per day.[2][6] While present in many foods, some sources contain significantly higher concentrations.[6][8][9]

Table 1: Concentration of 1,5-Anhydroglucitol in Various Food Sources

| Food Category | Food Item | Reported Concentration |

| Legumes | Soybeans | Primary dietary source[2][6] |

| Grains | Rice, Pasta, Bread | Small to moderate amounts[2][8][9] |

| Meats | Beef, Fish | Small amounts present[8][9] |

| Fruits & Vegetables | Various | Small amounts present[2][9] |

| Dairy & Beverages | Milk, Cheese, Tea | Small amounts present[2][9] |

Note: Specific quantitative values for 1,5-AG in most foods are not extensively documented in publicly available literature. Soybeans are consistently cited as a primary source.

Endogenous Synthesis

While dietary intake is the principal source, there is evidence of a small amount of de novo synthesis of 1,5-AG.[11] Studies using a rat hepatoma cell line demonstrated that 1,5-AG could be derived from glucose, with 1,5-anhydrofructose identified as an immediate precursor.[2] This suggests a potential pathway for endogenous production from glycogen in mammals.[2] However, it is generally accepted that the amounts produced endogenously are not significant compared to dietary intake.[11]

Metabolism, Distribution, and Renal Handling

Once absorbed, 1,5-AG is distributed throughout all human organs and tissues in a free, unmetabolized form.[2][9] Its stability is maintained by a dynamic equilibrium between dietary absorption and renal processing. The kidneys play a central role in regulating the circulating levels of 1,5-AG.

The process is as follows:

-

Glomerular Filtration: 1,5-AG is freely filtered from the blood by the glomeruli at a rate of 5-10 mg/day.[1][8]

-

Tubular Reabsorption: In healthy individuals with normal blood glucose, approximately 99.9% of the filtered 1,5-AG is reabsorbed back into the bloodstream in the proximal tubules.[3][12] This reabsorption is mediated by sodium-glucose cotransporters, primarily SGLT4.[1][3]

-

Competitive Inhibition by Glucose: When blood glucose concentrations rise above the renal threshold for glucosuria (~180 mg/dL), the high amount of glucose in the filtrate saturates the SGLT transporters.[11] Glucose competitively inhibits the reabsorption of 1,5-AG.[13]

-

Urinary Excretion: As a result of this inhibition, 1,5-AG is increasingly excreted in the urine, causing a rapid and proportional drop in its serum concentration.[9][11]

This physiological mechanism is the basis for using 1,5-AG as a biomarker for hyperglycemic events.

Quantitative Data on 1,5-AG in Biological Fluids

The concentration of 1,5-AG in biological fluids is a critical parameter for its use as a clinical biomarker. Normal reference ranges can vary slightly by population, age, and sex.[6]

Table 2: Reference Intervals for 1,5-Anhydroglucitol in Human Samples

| Biological Fluid | Population / Condition | Method | Reference Range (μg/mL) |

| Serum/Plasma | Healthy U.S. Adults | Enzymatic | 8.4 - 28.7[6] |

| Serum/Plasma | Healthy U.S. Males | Enzymatic | 10.2 - 33.8[14] |

| Serum/Plasma | Healthy U.S. Females | Enzymatic | 5.9 - 31.8[14] |

| Serum/Plasma | Healthy Japanese Adults | - | 12 - 40[9] |

| Serum/Plasma | Jiangsu Province (Males) | - | 15.8 - 52.6[6] |

| Serum/Plasma | Jiangsu Province (Females) | - | 14.3 - 48.0[6] |

| Saliva | Healthy Adults | LC-MS | 0.086 - 1.627[6] |

| Saliva | Healthy Adults | Enzymatic | 3.30 (median)[6] |

| Urine | Healthy Adults | LC/MS³ | Detection Limit: 0.06[9] |

Experimental Protocols for Quantification

Several analytical methods are employed for the quantification of 1,5-AG in biological samples such as serum, plasma, urine, and saliva.[2] The primary methods include enzymatic assays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[2][6]

Enzymatic Assay

Enzymatic assays are the most common method used in clinical settings due to their convenience, high specificity, and potential for automation.[9] Commercial kits like the GlycoMark™ assay (USA) and Determiner-L (Japan) are widely used.[2]

Principle of the Diazyme 1,5-AG Enzymatic Assay: [5][7]

-

Pre-treatment (Glucose Elimination): The sample is first treated to remove endogenous glucose, which would otherwise interfere with the assay. Hexokinase, in the presence of ATP, converts glucose to non-reactive glucose-6-phosphate.

-

Oxidation of 1,5-AG: The enzyme pyranose oxidase (PROD) is added. PROD specifically oxidizes the 2nd position hydroxyl group of 1,5-AG, which generates hydrogen peroxide (H₂O₂).

-

Colorimetric Detection: The amount of H₂O₂ produced is measured via a colorimetric reaction using peroxidase (POD). The resulting color intensity is directly proportional to the concentration of 1,5-AG in the sample.

Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer high sensitivity and specificity and are often considered reference methods.[3][9] They are particularly useful for samples with very low concentrations of 1,5-AG, such as urine or saliva.[3][15]

General Protocol for LC-MS/MS Quantification of Plasma 1,5-AG: [16][17]

-

Sample Preparation:

-

An isotope-labeled internal standard (e.g., ¹³C₆-1,5-AG) is added to a plasma sample.

-

Proteins are precipitated using a solvent like methanol.

-

The sample is centrifuged, and the supernatant is collected for analysis.

-

-

Chromatographic Separation:

-

The supernatant is injected into a liquid chromatography system.

-

Separation is typically achieved on a polar stationary phase column (e.g., an amide or HILIC column) due to the high hydrophilicity of 1,5-AG.

-

-

Mass Spectrometric Detection:

-

The column eluent is introduced into a tandem mass spectrometer, usually operating in negative ion electrospray ionization (ESI) mode.

-

Quantification is performed using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for both 1,5-AG (e.g., m/z 163 → 101) and the internal standard (e.g., m/z 169 → 105).

-

-

Data Analysis:

-

The concentration of 1,5-AG is determined by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve.

-

Conclusion

1,5-Anhydroglucitol is a naturally occurring polyol predominantly sourced from the diet, with soybeans being a major contributor. Its unique metabolic profile—being chemically inert and subject to competitive renal reabsorption with glucose—establishes it as a highly sensitive biomarker for detecting short-term hyperglycemic excursions. Understanding its natural sources, bodily distribution, and the principles behind its quantification is essential for its effective application in research and clinical diagnostics. The choice between convenient enzymatic assays and highly sensitive mass spectrometric methods allows for robust quantification in various biological matrices, furthering its utility in the management and study of diabetes and other metabolic disorders.

References

- 1. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]

- 2. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]

- 6. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]

- 7. diazyme.com [diazyme.com]

- 8. Effects of dietary carbohydrates on 1,5-anhydroglucitol in a population without diabetes: Results from the OmniCarb Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,5-Anhydroglucitol as a Marker of Acute Hyperglycemia in Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apcz.umk.pl [apcz.umk.pl]

- 12. Evaluation of 1,5-Anhydroglucitol, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plasma 1,5-anhydroglucitol concentrations are influenced by variations in the renal threshold for glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Portal [researchworks.creighton.edu]

- 15. A novel method for the determination of 1,5-anhydroglucitol, a glycemic marker, in human urine utilizing hydrophilic interaction liquid chromatography/MS(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 17. 2024.sci-hub.red [2024.sci-hub.red]

Anhydroglycinol (1,5-Anhydroglucitol): A Technical Guide to its Role in Glucose Metabolism and Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the relationship between anhydroglycinol, more commonly known as 1,5-anhydroglucitol (1,5-AG), and glucose metabolism and homeostasis. A naturally occurring, metabolically inert polyol, 1,5-AG has emerged as a sensitive biomarker for short-term glycemic control. Its unique renal handling, where it competes with glucose for reabsorption, forms the basis of its clinical utility. Beyond its role as a biomarker, emerging research suggests that 1,5-AG may have direct effects on cellular signaling pathways involved in glucose metabolism. This document details the core mechanisms of 1,5-AG's interaction with glucose homeostasis, presents quantitative data from key studies, outlines detailed experimental protocols for its investigation, and visualizes the known signaling pathways.

Introduction

1,5-Anhydroglucitol (1,5-AG) is a six-carbon monosaccharide structurally similar to glucose, differing only in the absence of the C-1 hydroxyl group[1]. This structural feature renders it metabolically stable, with a total body pool maintained through dietary intake and renal excretion[2]. The primary mechanism governing its plasma concentration is the competitive inhibition of its reabsorption in the renal tubules by glucose. When blood glucose levels exceed the renal threshold for glucosuria (typically around 180 mg/dL), the increased glucose concentration saturates the sodium-glucose cotransporters (SGLTs), particularly SGLT4 and SGLT5, leading to increased urinary excretion of 1,5-AG and a corresponding decrease in its serum levels[2][3]. This inverse relationship between serum 1,5-AG and hyperglycemia makes it a valuable marker for monitoring short-term glycemic excursions, providing a picture of glycemic control over the preceding 1-2 weeks[1][2][4].

Quantitative Data on 1,5-Anhydroglucitol Levels

The following tables summarize quantitative data on 1,5-AG levels in various populations and its correlation with other glycemic markers.

Table 1: Reference Ranges of Serum 1,5-Anhydroglucitol (1,5-AG)

| Population | Gender | Reference Range (µg/mL) | Citation |

| Healthy Adults (U.S.) | Male | 10.7 - 32.0 | [5] |

| Female | 6.8 - 29.3 | [5] | |

| Healthy Adults (Jiangsu, China) | Male | 15.8 - 52.6 | [4] |

| Female | 14.3 - 48.0 | [4] | |

| Healthy Adults (General) | - | 11.27 - 45.61 | [6] |

Table 2: Serum 1,5-Anhydroglucitol (1,5-AG) Levels in Different Glycemic States

| Condition | Mean 1,5-AG Level (µg/mL) | Key Findings | Citation |

| Type 2 Diabetes | 7.9 | Significantly lower than in individuals with normal or impaired glucose tolerance. | [7] |

| Impaired Glucose Tolerance | 18.8 | Intermediate levels between healthy and diabetic individuals. | [7] |

| Normal Glucose Tolerance | 21.8 | Highest levels, indicating good glycemic control. | [7] |

| Type 2 Diabetes (Vietnamese Cohort) | 10.91 ± 6.53 | Significantly lower compared to healthy controls (26.83 ± 9.98 µg/mL). | |

| Type 2 Diabetes (Chinese Cohort) | 4.57 ± 3.71 | Significantly lower than in healthy adults. | [6] |

| HNF-1α MODY | 5.9 | Lower than in type 2 diabetic patients with similar HbA1c. | |

| Gestational Diabetes | 13.21 (cut-off) | A potential marker for GDM with a sensitivity of 67.6% and specificity of 65.3%. | [1] |

Table 3: Correlation of Serum 1,5-Anhydroglucitol (1,5-AG) with Other Glycemic Markers

| Marker | Correlation with 1,5-AG | Study Population | Citation |

| HbA1c | Negative (r = -0.700) | Asian Indians with varying glucose tolerance | [7] |

| Fructosamine | Negative (r = -0.618) | Asian Indians with varying glucose tolerance | [7] |

| Fasting Plasma Glucose | Negative | Chinese individuals at high risk of diabetes | [1] |

| Postprandial Blood Glucose | Negative | Chinese individuals at high risk of diabetes | [1] |

| 2-h Postprandial Plasma Glucose | Negative | Subjects undergoing OGTT | [3] |

Molecular Mechanisms and Signaling Pathways

While the primary role of 1,5-AG in glucose homeostasis is linked to its renal handling, recent evidence suggests it may also directly influence cellular signaling pathways.

Reactive Oxygen Species (ROS) and MAPK/ERK Pathway

A study on precursor B-cell acute lymphoblastic leukemia (pre-B ALL) cells demonstrated that 1,5-AG can promote glycolysis and the formation of reactive oxygen species (ROS). This increase in intracellular ROS was shown to activate the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) signaling pathway, a key regulator of cell proliferation and survival. The study identified an upregulation of Pyruvate Dehydrogenase Kinase 4 (PDK4), an enzyme that inhibits the conversion of pyruvate to acetyl-CoA, thereby favoring glycolysis even in the presence of oxygen (the Warburg effect). While this study was conducted in a cancer cell line, it provides the first evidence of a direct intracellular signaling cascade initiated by 1,5-AG.

Caption: 1,5-AG promotes glycolysis, upregulates PDK4, increases ROS, and activates the MAPK/ERK pathway.

Potential Involvement of AMPK and PI3K/Akt Pathways

The AMP-activated protein kinase (AMPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are central to insulin-stimulated glucose uptake and metabolism in skeletal muscle and adipose tissue. While direct studies linking 1,5-AG to these pathways are currently limited, its structural similarity to glucose and its effects on glucose metabolism suggest a potential for interaction. Future research is warranted to investigate whether 1,5-AG can modulate the phosphorylation status and activity of key proteins in these cascades, such as AMPKα, Akt, and their downstream targets like AS160, which is involved in GLUT4 translocation.

Caption: A typical workflow for studying the effect of 1,5-AG on protein phosphorylation by Western blot.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of 1,5-AG on glucose metabolism.

Measurement of Serum 1,5-Anhydroglucitol

Principle: The enzymatic assay, such as the GlycoMark™ assay, is a commonly used method for the quantitative determination of 1,5-AG in serum or plasma.

Materials:

-

Serum or plasma samples

-

GlycoMark™ assay kit (or equivalent)

-

Microplate reader capable of measuring absorbance at the specified wavelength.

-

Calibrators and controls provided with the kit.

Protocol:

-

Bring all reagents, calibrators, and controls to room temperature before use.

-

Prepare the working reagent according to the kit manufacturer's instructions.

-

Pipette the specified volume of calibrators, controls, and patient samples into the wells of a microplate.

-

Add the working reagent to each well.

-

Incubate the plate at the temperature and for the duration specified in the kit insert.

-

Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of 1,5-AG in the samples by comparing their absorbance to the standard curve generated from the calibrators.

In Vitro Glucose Uptake Assay in L6 Myotubes

Principle: This assay measures the uptake of a radiolabeled or fluorescently tagged glucose analog (e.g., 2-deoxy-D-[³H]glucose or 2-NBDG) into differentiated L6 muscle cells to assess the effect of 1,5-AG on glucose transport.

Materials:

-

Differentiated L6 myotubes cultured in 12- or 24-well plates.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

1,5-Anhydroglucitol solution of desired concentrations.

-

Insulin solution (positive control).

-

2-deoxy-D-[³H]glucose or 2-NBDG.

-

Phosphate-buffered saline (PBS), ice-cold.

-

Cell lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation counter or fluorescence plate reader.

Protocol:

-

Differentiate L6 myoblasts into myotubes.

-

Wash the differentiated myotubes twice with warm PBS.

-

Starve the cells in serum-free medium for 3-4 hours.

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with various concentrations of 1,5-AG or vehicle control in KRH buffer for a specified time (e.g., 30 minutes) at 37°C. Include a positive control with insulin.

-

Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for a short period (e.g., 10 minutes).

-

Terminate the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter. For fluorescent glucose, measure fluorescence using a plate reader.

-

Normalize the glucose uptake to the protein concentration of each well.

Western Blot Analysis of Signaling Proteins

Principle: This technique is used to detect and quantify the phosphorylation status of key signaling proteins (e.g., AMPK, Akt, ERK) in response to 1,5-AG treatment.

Materials:

-

Cell culture of interest (e.g., L6 myotubes, HepG2 hepatocytes).

-

1,5-Anhydroglucitol.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against total and phosphorylated forms of the target proteins.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Protocol:

-

Treat cells with 1,5-AG at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

1,5-Anhydroglucitol is a well-established and clinically valuable biomarker for the short-term monitoring of glycemic control. Its inverse relationship with blood glucose levels provides a unique window into recent hyperglycemic excursions that may not be captured by HbA1c. The emerging evidence of its direct effects on cellular signaling pathways, such as the ROS-mediated activation of the MAPK/ERK pathway, opens up new avenues for research into its physiological roles beyond that of a passive biomarker. Further investigation into its potential interactions with the central glucose regulatory pathways, including AMPK and PI3K/Akt, in metabolically active tissues is crucial to fully elucidate its role in glucose homeostasis and its potential as a therapeutic target. The experimental protocols provided in this guide offer a framework for researchers to explore these exciting new dimensions of 1,5-AG biology.

References

- 1. This compound | C15H10O4 | CID 442667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-Anhydroglucitol, TMS | C18H44O5Si4 | CID 529471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anhydroglucitol decanoate | C16H30O6 | CID 76871793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,5-ANHYDRO-D-GLUCITOL | 154-58-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Anhydroxylitol | C5H10O4 | CID 104501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Methods for the synthesis of Anhydroglycinol derivatives.

Anhydroglycinol derivatives, commonly known as 2-oxazolines, are pivotal five-membered heterocyclic compounds with significant applications in medicinal chemistry, asymmetric catalysis, and polymer science. Their rigid structure, stability across a range of conditions, and ability to act as chiral ligands make them valuable building blocks for researchers, scientists, and drug development professionals.[1] The 2-oxazoline ring is a key structural motif in various natural products and pharmaceuticals, exhibiting a wide array of biological activities, including antibiotic, anti-inflammatory, and antineoplastic properties.

This document provides detailed application notes and protocols for several robust methods for the synthesis of this compound derivatives. The methodologies covered range from classic dehydrative cyclizations to modern catalytic approaches, offering a versatile toolkit for accessing these important molecules.

Overview of Synthetic Strategies

The synthesis of 2-oxazolines, the most common form of this compound derivatives, generally proceeds via the cyclization of a 2-amino alcohol with a suitable functional group.[1] The primary strategies, which will be detailed in the subsequent protocols, include:

-

Dehydrative Cyclization of N-(β-hydroxyethyl)amides: This is one of the most direct and widely used methods, involving the intramolecular cyclization of an amide derived from an amino alcohol and a carboxylic acid.[2][3]

-

Synthesis from Carboxylic Acids or Acyl Chlorides: A traditional and effective route where a 2-amino alcohol is reacted with a carboxylic acid or its more reactive derivative, an acyl chloride.[1]

-